molecular formula C6H8ClN5O3 B8520400 Ethanol, 2-((6-amino-3-chloro-5-nitropyrazinyl)amino)- CAS No. 86845-62-7

Ethanol, 2-((6-amino-3-chloro-5-nitropyrazinyl)amino)-

Cat. No. B8520400
CAS No.: 86845-62-7
M. Wt: 233.61 g/mol
InChI Key: KWDLVOGNRSOYSU-UHFFFAOYSA-N
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Patent
US04418062

Procedure details

To 1.0 g of 5,6-dichloro-3-nitropyrazinamine in 20 ml isopropanol is added 0.5 ml triethylamine and then 0.3 ml 2-aminoethanol. The reaction mixture is stirred for 3 hours and then concentrated in vacuo to solids. The solids are triturated with hot chloroform and recrystallized from acetonitrile to afford 0.6 g of 2[(6-Amino-3-chloro-5-nitropyrazin-2-yl)amino]ethanol, m.p. 196°-197° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([NH2:9])=[N:6][C:7]=1Cl.C(N(CC)CC)C.[NH2:20][CH2:21][CH2:22][OH:23]>C(O)(C)C>[NH2:9][C:5]1[N:6]=[C:7]([NH:20][CH2:21][CH2:22][OH:23])[C:2]([Cl:1])=[N:3][C:4]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
NCCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to solids
CUSTOM
Type
CUSTOM
Details
The solids are triturated with hot chloroform
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(N=C(C(=N1)NCCO)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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